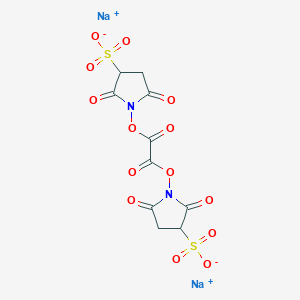
(1R)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine
Übersicht
Beschreibung
(1R)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine, also known as 1-bromo-3,3,3-trifluoropropan-1-amine, is an organofluorine compound with a wide range of applications. It is a colorless, volatile liquid that is soluble in most organic solvents and has a boiling point of 78°C. It is commonly used in organic synthesis, and has been studied for its potential use in pharmaceuticals, agrochemicals, and biocides.
Wissenschaftliche Forschungsanwendungen
Indirect Anodic Oxidation of Amines
Tris(4-bromophenyl)amine serves as an effective electron transfer mediator for the indirect oxidation of amines. This process converts benzyl amines to Schiff bases in excellent yields, demonstrating the compound's role in facilitating selective organic transformations (Pletcher & Zappi, 1989).
Molecular Structure Analysis
Research on N,N,N-Tris[p-(N-oxyl-tert-butylamino)phenyl]amine, synthesized via lithiation of tris(4-bromophenyl)amine, explores the molecular structures and electronic states of novel organic compounds. This study contributes to the understanding of molecular electronics and photophysics (Itoh et al., 2000).
Benzimidazole Synthesis
The reaction of o-bromophenyl isocyanide with primary amines, under copper(I) iodide catalysis, produces 1-substituted benzimidazoles. This synthesis method highlights the compound's utility in creating heterocyclic compounds with potential pharmaceutical applications (Lygin & Meijere, 2009).
Gas Separation Applications
Hyperbranched polyimides synthesized from tris(4-aminophenyl)amine and various dianhydride monomers show promise for gas separation technologies. This research underscores the material's potential in enhancing the efficiency of gas separation membranes (Fang, Kita, & Okamoto, 2000).
Electrophilicity-Nucleophilicity Relations
Using N,N-Dimethyl-4-aminophenyl cation as a probe, the study investigates the reactivity of nucleophiles, contributing to the broader understanding of reaction mechanisms and the design of synthetic strategies (Dichiarante, Fagnoni, & Albini, 2008).
Eigenschaften
IUPAC Name |
(1R)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQGIGAQJPNZSL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(F)(F)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(F)(F)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[Bis[(diphenylphosphino)methyl]amino]pyridine](/img/structure/B1516833.png)

![8-[(r)-2-Azido-1-(tert-butyl-dimethyl-silanyloxy)-ethyl]-5-benzyloxy-4h-benzo[1,4]oxazin-3-one](/img/structure/B1516836.png)



![[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-[(2S,3R,4S,5S,6R)-2-(4-methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1516867.png)
![1-[4-(4-Heptylcyclohexyl)phenoxy]-2,4-dinitrobenzene](/img/structure/B1516872.png)

![3-[(2-Furylmethyl)thio]-1-propanamine](/img/structure/B1516880.png)